molecular formula C26H17NO4 B5222875 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methoxynaphthalene-2-carboxamide

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B5222875
M. Wt: 407.4 g/mol
InChI Key: IWOKNNQLEHQLNO-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methoxynaphthalene-2-carboxamide is a complex organic compound that features both anthraquinone and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methoxynaphthalene-2-carboxamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid with 3-methoxynaphthalene-2-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinones.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized quinones, while reduction could produce hydroquinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential anticancer properties, given the known bioactivity of anthraquinone derivatives.

Mechanism of Action

The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methoxynaphthalene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with cellular components through its anthraquinone moiety, which can intercalate into DNA and disrupt cellular processes. The naphthalene moiety may also contribute to its bioactivity by enhancing its ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-methoxynaphthalene-2-carboxamide is unique due to the presence of both anthraquinone and naphthalene moieties, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications, particularly in fields requiring specific electronic or photophysical properties.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17NO4/c1-31-23-13-16-7-3-2-6-15(16)12-22(23)26(30)27-17-10-11-20-21(14-17)25(29)19-9-5-4-8-18(19)24(20)28/h2-14H,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOKNNQLEHQLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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